![molecular formula C11H9Cl2NO2 B2721954 (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide CAS No. 393125-33-2](/img/structure/B2721954.png)
(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a dichlorophenyl group, which is a common motif in many organic compounds, particularly in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving isocyanates . Isocyanates are highly reactive and can react with a wide range of nucleophiles, allowing for the construction of complex structures .
Applications De Recherche Scientifique
Molecular Structure and Electronic Properties
Research on compounds structurally related to "(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide" has delved into their molecular docking, vibrational, structural, electronic, and optical studies. A comparative analysis of such compounds using both experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations has been conducted. Notably, these studies emphasize the stability of molecules arising from hyper-conjugative interactions and charge delocalization, analyzed through natural bond orbital (NBO) analysis. The dipole moment and first hyperpolarizabilities suggest these compounds as candidates for nonlinear optical materials. Additionally, their theoretical Ultraviolet–Visible spectra have been analyzed using the TD-DFT method, indicating potential applications in photodynamic therapy and materials science (Vanasundari et al., 2018).
Synthetic Applications and Biological Activity
Another aspect of research on related molecules includes the exploration of iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp^3)–H bonds with organoborates. This demonstrates the potential of such compounds in facilitating complex chemical transformations, which are crucial in the synthesis of pharmaceutically relevant molecules (Ilies et al., 2017).
Nonlinear Optical Properties and Materials Science
The first hyperpolarizability and molecular electrostatic potential analyses have been employed to understand the electronic behavior of similar compounds. Such studies provide insights into the nonlinear optical properties and the potential use of these compounds in creating advanced materials with specific electronic and optical functionalities (Raju et al., 2015).
Photocatalytic Activity for Environmental Applications
Additionally, compounds structurally similar have been synthesized and evaluated for their photocatalytic activity, demonstrating significant potential in the degradation of organic pollutants in water. This highlights their application in environmental cleanup and the development of more sustainable chemical processes (Huang et al., 2008).
Propriétés
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6(15)8(11(14)16)4-7-2-3-9(12)10(13)5-7/h2-5H,1H3,(H2,14,16)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGFPHBBHQUHW-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2721872.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)
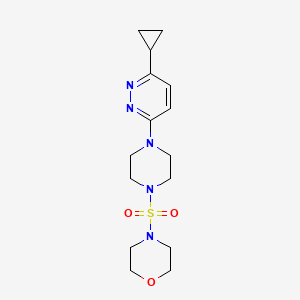
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2721879.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)

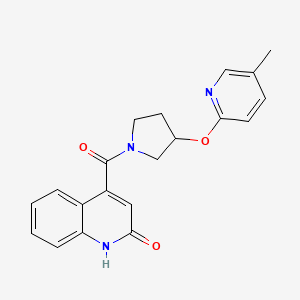


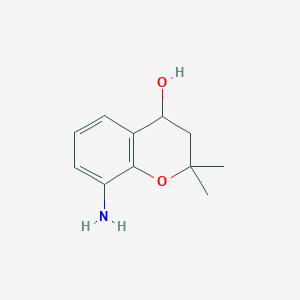
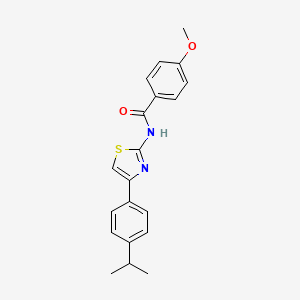
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)
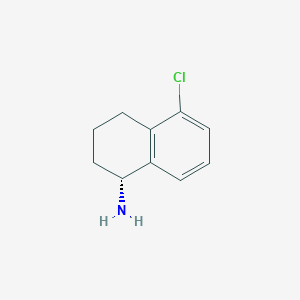
![5-chloro-2-(methylsulfanyl)-4-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyrimidine](/img/structure/B2721894.png)